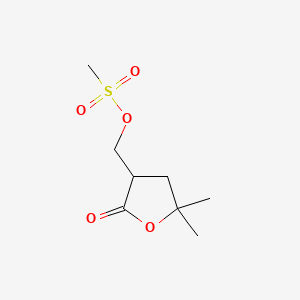
罗米地丁-d4 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Romifidine-d4 Hydrochloride is the deuterium labeled form of Romifidine Hydrochloride . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is used in veterinary medicine as a sedative primarily in large animals, most frequently horses .
Molecular Structure Analysis
Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact structure is not provided in the sources I found.Physical And Chemical Properties Analysis
Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact physical and chemical properties are not provided in the sources I found.科学研究应用
Veterinary Sedation
Romifidine-d4 Hydrochloride: is primarily used as a sedative in veterinary medicine, especially for large animals like horses . It is an α2-adrenergic receptor agonist, which means it works by binding to these receptors in the nervous system to produce a sedative effect. This makes it particularly useful for procedures that require an animal to remain calm and still.
Analgesia for Minor Procedures
The drug has been shown to provide effective analgesia, or pain relief, for minor surgical or diagnostic procedures in animals . This can include anything from dental work to wound suturing. The analgesic effect is beneficial in reducing stress and pain in animals during such interventions.
Cardiovascular Research
Romifidine-d4 Hydrochloride has been used in cardiovascular research due to its impact on heart rate and blood pressure . Studies involving the drug can help understand the cardiovascular effects of α2-adrenergic receptor agonists, which can be critical in developing new treatments for heart conditions.
Neuroscientific Studies
In neuroscience, Romifidine-d4 Hydrochloride can be used to study the effects of sedatives on the central nervous system . Research in this area can lead to a better understanding of how sedatives work and how they can be improved or replaced with better alternatives.
Pharmacokinetic Studies
The deuterium-labeled version of Romifidine, such as Romifidine-d4 Hydrochloride, is particularly useful in pharmacokinetic studies . These studies track how the drug is absorbed, distributed, metabolized, and excreted in the body. The deuterium labeling allows for more precise tracking of the drug’s movement through the body.
Development of Veterinary Formulations
Romifidine-d4 Hydrochloride is used in the development of new veterinary drug formulations . Its properties as a sedative and analgesic make it a valuable component in creating combination drugs or new delivery methods that can improve animal care.
作用机制
Target of Action
Romifidine-d4 Hydrochloride, a deuterium-labeled variant of Romifidine, primarily targets the α2-adrenergic receptor subtype . This receptor plays a crucial role in the central nervous system, mediating a wide range of physiological effects such as sedation, analgesia, and decreased sympathetic outflow .
Mode of Action
Romifidine-d4 Hydrochloride acts as an agonist at the α2-adrenergic receptor . By binding to this receptor, it mimics the action of natural neurotransmitters and triggers a response, leading to a decrease in neurotransmitter release. This results in sedative and analgesic effects .
Biochemical Pathways
Its action on the α2-adrenergic receptor is known to influence several downstream effects, including a decrease in camp production, inhibition of calcium channels, and activation of inwardly rectifying potassium channels . These changes contribute to the overall sedative and analgesic effects of the drug.
Pharmacokinetics
Studies on romifidine have shown that it has a long terminal elimination half-life This suggests that the drug is slowly eliminated from the body, which could contribute to its long-lasting effects
Result of Action
The primary result of Romifidine-d4 Hydrochloride’s action is sedation and analgesia , particularly in large animals like horses . It has been observed to cause a significant reduction in heart rate and cardiac index, and an increase in mean arterial pressure . The decline in cardiovascular and sedative effects correlates with the decline in plasma Romifidine concentration .
Action Environment
The action of Romifidine-d4 Hydrochloride can be influenced by various environmental factors, although specific details are not fully known. Factors such as the animal’s health status, age, and concurrent medications can potentially affect the drug’s action, efficacy, and stability. It’s also worth noting that Romifidine is often used alongside other sedative or analgesic drugs such as ketamine or butorphanol , which can also influence its effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Romifidine-d4 Hydrochloride involves the modification of Romifidine, a sedative and analgesic drug, by replacing some of its hydrogen atoms with deuterium atoms. This is achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Romifidine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Romifidine is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6).", "Step 2: Deuterated reagents, such as deuterated hydrogen gas (D2), are added to the solution.", "Step 3: The reaction mixture is heated and stirred under reflux conditions for several hours.", "Step 4: The resulting product is purified by chromatography or other suitable methods.", "Step 5: The purified product is treated with hydrochloric acid to form Romifidine-d4 Hydrochloride." ] } | |
CAS 编号 |
1329834-57-2 |
产品名称 |
Romifidine-d4 Hydrochloride |
分子式 |
C9H10BrClFN3 |
分子量 |
298.577 |
IUPAC 名称 |
N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
InChI 键 |
SDXVSIWCVTYYQN-HGFPCDIYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |
同义词 |
N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)





![(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate](/img/structure/B589278.png)